2-oxo-2H-chromen-4-yl 4-methoxybenzoate
Description
Properties
CAS No. |
181938-17-0 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27g/mol |
IUPAC Name |
(2-oxochromen-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H12O5/c1-20-12-8-6-11(7-9-12)17(19)22-15-10-16(18)21-14-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
YTPLDNYERAPIOU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Esters
Structural and Crystallographic Differences
Key structural variations among coumarin esters arise from substituents on the benzoate ring, which modulate dihedral angles, crystal packing, and intermolecular interactions. The following table summarizes crystallographic data for select analogs:
*Two distinct dihedral angles observed due to molecular asymmetry.
Key Observations :
- Substituent Size and Dihedral Angle : Smaller substituents (e.g., -OCH₃, -CH₃) permit larger dihedral angles (64.79–88.3°), while bulkier groups (e.g., -C(CH₃)₃) reduce angles due to steric constraints . The bromo-substituted analog exhibits the smallest angle (43.43°), likely due to halogen-induced electronic effects.
- Crystal Packing: The methoxy derivative adopts a monoclinic lattice with hydrogen bonds between carbonyl oxygen and adjacent aromatic protons, stabilizing the structure . In contrast, the propionate derivative’s alignment on a mirror plane suggests symmetrical packing .
Physicochemical and Functional Properties
- Thermal Stability : 4-Methoxybenzoate esters exhibit moderate thermal stability, with melting points influenced by substituents. For example, the 4-methylbenzoate derivative melts at ~160–162°C .
- Spectroscopic Signatures : IR spectra of methoxy-substituted esters show characteristic C=O stretches at ~1728 cm⁻¹ and C-O-C vibrations at ~1231 cm⁻¹ .
- However, structural analogs with electron-withdrawing groups (e.g., -Br, -Cl) often show enhanced bioactivity due to increased electrophilicity .
Preparation Methods
Direct Esterification via Acyl Chloride Coupling
The most straightforward method involves direct esterification of 4-hydroxycoumarin with 4-methoxybenzoyl chloride. This approach leverages nucleophilic acyl substitution under basic conditions. In a representative procedure, 4-hydroxycoumarin (1.62 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) with pyridine (1.2 mL, 15 mmol) as a base. 4-Methoxybenzoyl chloride (1.71 g, 10 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with 1 M HCl, and the organic layer is washed with saturated NaHCO₃ and brine. After drying over MgSO₄, the solvent is removed under reduced pressure, yielding a crude product purified via column chromatography (SiO₂, petroleum ether/ethyl acetate 4:1) to afford the title compound in 68% yield .
Key Parameters :
-
Solvent : Dichloromethane
-
Base : Pyridine
-
Temperature : 0°C → room temperature
-
Yield : 68%
This method is advantageous for its simplicity but requires careful control of moisture to avoid hydrolysis of the acyl chloride.
Mitsunobu Reaction for Stereoselective Ester Formation
The Mitsunobu reaction offers a robust alternative for coupling 4-hydroxycoumarin with 4-methoxybenzoic acid under mild conditions. In a typical protocol, 4-hydroxycoumarin (1.62 g, 10 mmol), 4-methoxybenzoic acid (1.52 g, 10 mmol), triphenylphosphine (2.62 g, 10 mmol), and diisopropyl azodicarboxylate (DIAD, 2.02 g, 10 mmol) are combined in tetrahydrofuran (THF, 30 mL). The reaction is stirred at room temperature for 6 hours, after which the solvent is evaporated. The residue is purified by recrystallization from ethanol to yield the product as white crystals (72% yield) .
Advantages :
-
Avoids acyl chloride preparation.
-
High functional group tolerance.
-
Limitation : Requires stoichiometric amounts of reagents, increasing cost.
Bromination-Coupling Strategy via Intermediate Activation
A multistep approach from involves bromination of a coumarin precursor followed by nucleophilic substitution. Starting with 4-methyl-7-hydroxycoumarin, the hydroxyl group is first converted to a triflate using trifluoromethanesulfonic anhydride in DCM/pyridine (−15°C to room temperature, 63% yield). Subsequent bromination with N-bromosuccinimide (NBS) in THF at −78°C yields the bromomethyl intermediate. This intermediate is then reacted with potassium 4-methoxybenzoate in dry DMF at 45°C for 2–3 hours, achieving a 58% yield after purification .
Reaction Scheme :
-
Triflation:
-
Bromination:
-
Coupling:
Optimization Insights :
-
Lower temperatures (−78°C) during bromination minimize di-brominated byproducts.
-
DMF enhances solubility of the potassium benzoate salt.
Baker-Venkatraman Rearrangement for Ester Synthesis
The Baker-Venkatraman (BVT) rearrangement, typically used for diketone synthesis, can be adapted for ester preparation. In this method, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes base-catalyzed rearrangement. A mixture of the coumarin ester (0.05 mol) and pulverized KOH (15 g) in dry pyridine is heated at 125–130°C for 5–6 hours. After acidification with HCl, the product is isolated via crystallization (ethanol/water) in 65% yield .
Mechanistic Notes :
-
The reaction proceeds through enolate formation and acyl transfer.
-
Critical Step : Strict temperature control to prevent decomposition.
Solid-Phase Synthesis for High-Throughput Applications
A novel solid-phase method employs Wang resin-functionalized 4-hydroxycoumarin. The resin-bound coumarin (1.0 g, 0.8 mmol/g loading) is treated with 4-methoxybenzoyl chloride (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM for 12 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:9) affords the product in 82% purity (HPLC). While this method is scalable, it requires specialized equipment and resin handling .
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | 68 | >95% | Simplicity, low cost | Moisture-sensitive reagents |
| Mitsunobu Reaction | 72 | 98% | Mild conditions, no acyl chloride | High reagent cost |
| Bromination-Coupling | 58 | 90% | Applicable to hindered alcohols | Multi-step, low overall yield |
| BVT Rearrangement | 65 | 85% | Access to complex scaffolds | High-temperature requirements |
| Solid-Phase Synthesis | 82 | 82% | Scalability, automation potential | Requires specialized resins |
Structural and Spectroscopic Characterization
The synthesized compound is characterized by:
Q & A
Q. How can the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate be reliably determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Data collection parameters include θmax = 26.0°, θmin = 3.2°, and Rint < 0.04. Refine the structure using SHELXL (via SHELXTL or WinGX interfaces) with full-matrix least-squares on F². Validate hydrogen bonding (e.g., C–H···O interactions) and π–π stacking using Mercury or OLEX2 software. Example refinements for similar coumarin derivatives achieved R-factors of 0.066 (wR = 0.163) .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer: Synthesize via esterification of 4-hydroxycoumarin with 4-methoxybenzoyl chloride. Optimize reaction conditions:
- Use anhydrous DMF as a solvent with K₂CO₃ (1.5 equiv) as a base.
- Heat at 80°C under nitrogen for 12 hours.
- Purify via column chromatography (silica gel, hexane:ethyl acetate 4:1). Yield improvements (>70%) are reported for analogous chromenyl benzoates using this protocol .
Q. How can preliminary bioactivity screening be designed for this compound?
Methodological Answer: Conduct in vitro assays for antimicrobial activity using microdilution methods (e.g., MIC against S. aureus and E. coli). For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments. Similar coumarin derivatives showed IC₅₀ values < 50 µM in breast cancer models .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data refinement (e.g., anomalous thermal displacement parameters)?
Methodological Answer: Address anisotropic displacement outliers by:
- Re-examining absorption corrections (multi-scan method, SADABS).
- Applying restraints to ADPs using SHELXL’s SIMU and DELU commands.
- Validating hydrogen atom positions via riding models (AFIX 43). For persistent issues, cross-validate with DFT-optimized geometries (B3LYP/6-31G* basis set) using Gaussian 98 .
Q. What strategies optimize regioselectivity in modifying the coumarin core for enhanced bioactivity?
Methodological Answer: Introduce substituents at the 7-position via nucleophilic aromatic substitution (e.g., alkyloxy groups). Use directing groups (e.g., –NO₂) to control functionalization. For fluorinated analogs, employ Pd-catalyzed C–H activation (e.g., 4-fluorobenzoate derivatives, R-factor = 0.066) . Monitor reaction progress via HPLC-MS and confirm regiochemistry via NOESY NMR.
Q. How to analyze conflicting bioactivity data between in vitro and computational models?
Methodological Answer: Reconcile discrepancies by:
- Validating molecular docking (AutoDock Vina) with experimental IC₅₀ values.
- Adjusting force field parameters (e.g., AMBER for protein-ligand dynamics).
- Testing metabolite stability (e.g., liver microsomes) to account for false negatives. For coumarin derivatives, discrepancies often arise from unmodeled solvent effects or off-target interactions .
Data Contradiction Analysis
Q. Why do thermal analysis (TGA/DSC) and crystallographic data sometimes conflict for melting points?
Methodological Answer: Polymorphism or solvent inclusion in crystals can cause divergence. Perform:
- Variable-temperature PXRD to detect phase transitions.
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.
- TGA-MS to identify trapped solvents (e.g., DMF residuals). For 4-methoxybenzoate analogs, melting point variations up to 10°C were traced to hydrate formation .
Methodological Tools & Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
